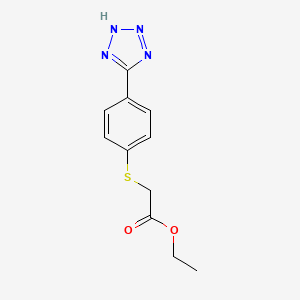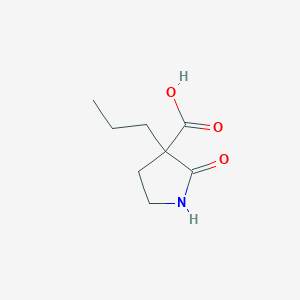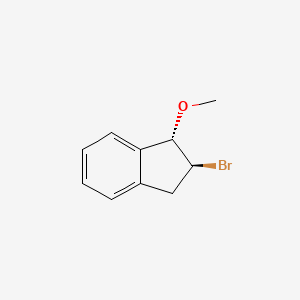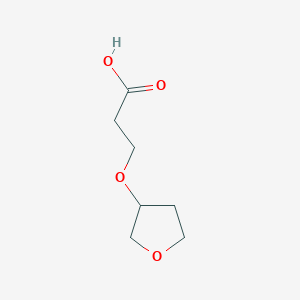
3-(Oxolan-3-yloxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Es conocido por su estructura química única, que incluye un anillo de oxolano unido a una porción de ácido propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(oxolan-3-iloxi)propanoico normalmente implica la reacción de derivados de oxolano con ácido propanoico en condiciones específicas . Un método común incluye el uso de tetrahidrofurano (THF) como material de partida, que se somete a una serie de reacciones para formar el producto deseado. Las condiciones de reacción a menudo implican el uso de catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial del ácido 3-(oxolan-3-iloxi)propanoico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para producir compuestos de alta calidad adecuados para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(oxolan-3-iloxi)propanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados con propiedades alteradas.
Sustitución: El anillo de oxolano y la porción de ácido propanoico pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo implican temperaturas controladas y solventes específicos para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El ácido 3-(oxolan-3-iloxi)propanoico tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se puede utilizar en ensayos bioquímicos para investigar las actividades enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales
Mecanismo De Acción
El mecanismo de acción del ácido 3-(oxolan-3-iloxi)propanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato o inhibidor en varias reacciones bioquímicas, influyendo en la función celular y la transducción de señales. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al ácido 3-(oxolan-3-iloxi)propanoico incluyen:
- Ácido 3-(tetrahidrofurano-3-il)propanoico
- Ácido 3-(oxolan-2-iloxi)propanoico
- Ácido 3-(oxolan-4-iloxi)propanoico
Singularidad
Lo que distingue al ácido 3-(oxolan-3-iloxi)propanoico de estos compuestos similares es su posición específica del anillo de oxolano y las propiedades químicas resultantes.
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-7(9)2-4-11-6-1-3-10-5-6/h6H,1-5H2,(H,8,9) |
Clave InChI |
KZSSIKHHWCZPFY-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
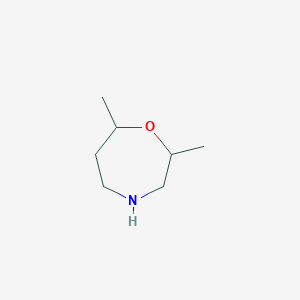
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)

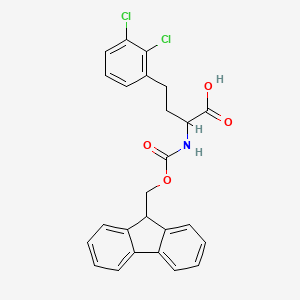
![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
